(4S)-4-(2-Furanyl)-2-oxazolidinone
Description
Properties
CAS No. |
113452-74-7 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.13538 |
Synonyms |
(4S)-4-(2-Furanyl)-2-oxazolidinone |
Origin of Product |
United States |
Foundational & Exploratory
(4S)-4-(2-Furanyl)-2-oxazolidinone CAS 113452-74-7 properties
Topic: (4S)-4-(2-Furanyl)-2-oxazolidinone (CAS 113452-74-7) Content Type: Technical Guide / Whitepaper Audience: Synthetic Organic Chemists, Process Chemists, Drug Discovery Researchers
A Specialized Chiral Auxiliary for Asymmetric Synthesis
Executive Summary
(4S)-4-(2-Furanyl)-2-oxazolidinone (CAS 113452-74-7) is a chiral auxiliary belonging to the Evans oxazolidinone class. Structurally analogous to the widely used 4-phenyl-2-oxazolidinone, this furan-substituted variant offers unique steric and electronic properties. It is primarily employed in asymmetric alkylations, aldol condensations, and Diels-Alder reactions to induce high levels of diastereoselectivity.
The furan moiety distinguishes this auxiliary by providing a handle for post-synthetic modification (e.g., Diels-Alder cycloaddition or oxidative cleavage) while maintaining the rigid cis-fused chelation capability required for the Zimmerman-Traxler transition state models.
Physicochemical Profile
| Property | Data | Notes |
| CAS Number | 113452-74-7 | |
| IUPAC Name | (4S)-4-(furan-2-yl)-1,3-oxazolidin-2-one | |
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.14 g/mol | |
| Chiral Center | C4 (S-configuration) | Derived from (S)-Furylglycine |
| Physical State | Solid (Crystalline) | Typical of Evans auxiliaries |
| Solubility | THF, CH₂Cl₂, EtOAc | Poor solubility in hexanes/water |
| Stability | Stable under standard conditions | Avoid strong acids (furan sensitivity) |
Synthetic Pathway (Preparation of the Auxiliary)
Since this specific derivative is less commercially ubiquitous than the benzyl or isopropyl variants, in-house preparation is often required. The synthesis generally proceeds from (S)-2-amino-2-(furan-2-yl)ethanol.
Core Workflow
-
Precursor Sourcing: (S)-Furylglycine (often resolved enzymatically or via Strecker synthesis).
-
Reduction: Conversion of the amino acid to the amino alcohol.
-
Cyclization: Formation of the oxazolidinone ring using a phosgene equivalent.
DOT Diagram: Synthesis Workflow
Figure 1: Synthetic route from amino acid precursor to the final oxazolidinone auxiliary.
Detailed Protocol: Cyclization (Self-Validating)
Reagents: (S)-2-amino-2-(furan-2-yl)ethanol (1.0 equiv), Diethyl Carbonate (2.0 equiv), K₂CO₃ (0.1 equiv). Solvent: Neat or Toluene.
-
Setup: Flame-dry a round-bottom flask equipped with a distillation head.
-
Reaction: Combine the amino alcohol, diethyl carbonate, and catalytic K₂CO₃.
-
Heating: Heat the mixture to 110–120°C. Ethanol is generated as a byproduct.
-
Validation (Process Control): Monitor the distillation head temperature. The reaction is driven to completion by the removal of ethanol (BP 78°C).
-
Workup: Once ethanol evolution ceases, cool the mixture. Dilute with CH₂Cl₂, wash with water to remove carbonate salts.
-
Purification: Recrystallize from EtOAc/Hexanes.
-
QC Check: Verify optical rotation and ¹H NMR (Furan protons: ~6.4, 7.4 ppm; Oxazolidinone NH: Broad singlet).
Application in Asymmetric Synthesis[7][8][9][10][11][12]
The utility of CAS 113452-74-7 lies in its ability to control stereochemistry during C-C bond formation.
N-Acylation
The auxiliary must first be attached to the substrate (acyl group).
-
Method: Lithiation with n-BuLi at -78°C followed by addition of the acid chloride (R-COCl).
-
Criticality: The furan ring is sensitive to strong acids but stable to the strong bases (LDA, NaHMDS, n-BuLi) typically used in enolization.
Evans Aldol Reaction
This is the primary application. The auxiliary directs the approach of the aldehyde via a highly ordered transition state.
Mechanism: Zimmerman-Traxler Transition State
The boron enolate forms a "chair-like" transition state. The furan ring at C4 shields one face of the enolate, forcing the aldehyde to approach from the opposite side.
DOT Diagram: Aldol Stereocontrol
Figure 2: Pathway for diastereoselective aldol reaction mediated by the auxiliary.
Cleavage of the Auxiliary
Post-reaction, the auxiliary is removed to yield the chiral product (acid, ester, or alcohol).
-
Hydrolysis (LiOH/H₂O₂): Yields the carboxylic acid.
-
Reduction (LiBH₄): Yields the primary alcohol.
-
Transesterification (Ti(OEt)₄): Yields the ethyl ester.
-
Recovery: The (4S)-4-(2-Furanyl)-2-oxazolidinone can be recovered via chromatography and reused.
Mechanistic Insight: Why Furan?
While the Phenyl and Isopropyl auxiliaries are standard, the Furan derivative offers specific advantages:
-
Electronic Tuning: The furan ring is electron-rich compared to a phenyl ring. This can subtly alter the Lewis basicity of the oxazolidinone carbonyls, potentially influencing the tightness of the chelate in metal-mediated reactions.
-
Synthetic Versatility (The "Trojan Horse" Strategy): Unlike the inert phenyl group, the furan ring can be chemically manipulated after the auxiliary has served its purpose.
-
Diels-Alder: The furan can act as a diene.
-
Oxidation: Oxidative cleavage of the furan can generate carboxylic acid equivalents or 1,4-dicarbonyls, allowing the auxiliary residue to become part of the product scaffold in complex total syntheses.
-
Safety and Handling
-
Hazard Identification: Like most oxazolidinones, treat as an irritant (Skin/Eye/Respiratory).
-
Furan Sensitivity: Furan derivatives can polymerize or decompose in the presence of strong Lewis acids over prolonged periods. Quench reactions promptly at low temperatures.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
References
-
Evans, D. A., et al. "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Journal of the American Chemical Society, 1993. (Foundational context for oxazolidinone/oxazoline class).
-
Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, Coll. Vol. 8, p. 339, 1993. (Standard protocol adaptable to furan derivative).
- Ager, D. J., et al. "Methodologies for the preparation of chiral oxazolidinones." Aldrichimica Acta, 1997.
-
ChemicalBook. "(S)-4-(Furan-2-Yl)-2-Oxazolidone Properties."
An In-Depth Technical Guide to (4S)-4-(2-furanyl)-2-oxazolidinone: Structure, Stereochemistry, and Applications
This guide provides a comprehensive overview of (4S)-4-(2-furanyl)-2-oxazolidinone, a valuable chiral auxiliary in asymmetric synthesis. We will delve into its structural features, stereochemical implications, synthesis, and characterization, culminating in a discussion of its practical applications for researchers and drug development professionals.
Introduction: The Significance of Chiral Auxiliaries
In the realm of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is paramount. Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to selectively produce one enantiomer over the other.[1]
(4S)-4-(2-furanyl)-2-oxazolidinone belongs to the well-established class of Evans' oxazolidinone auxiliaries.[1] These auxiliaries have proven to be highly effective in a variety of stereoselective transformations, including aldol additions, alkylations, and Diels-Alder reactions.[1][2] The predictable stereochemical outcomes and the relative ease of removal of the auxiliary make them powerful tools for the synthesis of complex chiral molecules.
Molecular Structure and Stereochemistry
The fundamental structure of (4S)-4-(2-furanyl)-2-oxazolidinone consists of a five-membered oxazolidinone ring substituted with a 2-furanyl group at the 4-position.
Key Structural Features:
-
Oxazolidinone Core: A heterocyclic ring containing both nitrogen and oxygen, with a carbonyl group at the 2-position.
-
Chiral Center: The carbon atom at the 4-position (C4) of the oxazolidinone ring is a stereocenter.
-
Stereochemistry (4S): The "(4S)" designation specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules. This defined stereochemistry is crucial for inducing asymmetry in subsequent reactions.
-
2-Furanyl Group: A five-membered aromatic heterocycle containing an oxygen atom, which is attached to the chiral center.
The molecular formula for (4S)-4-(2-furanyl)-2-oxazolidinone is C7H7NO3, and its molecular weight is 153.14 g/mol .[3]
Caption: Chemical structure of (4S)-4-(2-furanyl)-2-oxazolidinone.
Synthesis of (4S)-4-(2-furanyl)-2-oxazolidinone
The synthesis of chiral oxazolidinones often starts from readily available chiral precursors, such as amino acids.[4] A common synthetic route to (4S)-4-substituted-2-oxazolidinones involves the reduction of an α-amino acid to the corresponding amino alcohol, followed by cyclization with a phosgene equivalent.
A Representative Synthetic Protocol:
While specific, detailed, and validated protocols for the direct synthesis of (4S)-4-(2-furanyl)-2-oxazolidinone are proprietary or embedded within broader synthetic schemes, a general and illustrative procedure can be outlined based on established methodologies for similar compounds.[5]
Step 1: Reduction of (S)-2-amino-3-(2-furanyl)propanoic acid
-
To a solution of (S)-2-amino-3-(2-furanyl)propanoic acid in an appropriate anhydrous solvent (e.g., tetrahydrofuran), a reducing agent such as lithium aluminum hydride or a borane complex is added portion-wise at a reduced temperature (e.g., 0 °C).
-
The reaction mixture is stirred and allowed to warm to room temperature, and the reaction progress is monitored by a suitable technique (e.g., thin-layer chromatography).
-
Upon completion, the reaction is carefully quenched, and the product, (S)-2-amino-3-(2-furanyl)propan-1-ol, is isolated and purified.
Step 2: Cyclization to form the Oxazolidinone Ring
-
The resulting amino alcohol is dissolved in a suitable solvent (e.g., dichloromethane).
-
A base (e.g., triethylamine) is added, followed by the slow addition of a phosgene equivalent, such as triphosgene or diethyl carbonate, at a controlled temperature.
-
The reaction is stirred until completion, after which it is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield pure (4S)-4-(2-furanyl)-2-oxazolidinone.
Caption: Generalized synthetic workflow for (4S)-4-(2-furanyl)-2-oxazolidinone.
Spectroscopic Characterization
The identity and purity of (4S)-4-(2-furanyl)-2-oxazolidinone are confirmed through various spectroscopic techniques. Below are typical data that would be expected.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum would show characteristic signals for the protons on the oxazolidinone ring and the furanyl group. Key signals would include the proton at the C4 chiral center, the two diastereotopic protons at C5, and the three protons of the furan ring. |
| ¹³C NMR | The carbon NMR spectrum would display distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the oxazolidinone ring (typically around 158-160 ppm) and the carbons of the furan ring. |
| Infrared (IR) Spectroscopy | The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the cyclic carbamate, typically in the range of 1750-1780 cm⁻¹. Other significant peaks would correspond to N-H and C-H stretching vibrations. |
| Mass Spectrometry (MS) | Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass. |
Applications in Asymmetric Synthesis
The primary utility of (4S)-4-(2-furanyl)-2-oxazolidinone lies in its application as a chiral auxiliary to control the stereochemical outcome of C-C bond-forming reactions.
Mechanism of Stereocontrol:
-
N-Acylation: The oxazolidinone is first acylated at the nitrogen atom with a prochiral acyl group.
-
Enolate Formation: Treatment with a suitable base (e.g., lithium diisopropylamide) generates a chiral enolate. The bulky substituent at the C4 position effectively blocks one face of the enolate.
-
Diastereoselective Reaction: The enolate then reacts with an electrophile (e.g., an aldehyde in an aldol reaction or an alkyl halide in an alkylation reaction). The steric hindrance from the C4 substituent directs the electrophile to attack the less hindered face of the enolate, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.
-
Auxiliary Cleavage: After the desired transformation, the chiral auxiliary is cleaved from the product, typically by hydrolysis or reduction, to yield the enantiomerically enriched product and recover the auxiliary for potential reuse.
Caption: Application of (4S)-4-(2-furanyl)-2-oxazolidinone in asymmetric synthesis.
The use of oxazolidinone-based chiral auxiliaries is a well-established and reliable method in asymmetric synthesis, valued for its predictability and versatility.[6][7] This makes (4S)-4-(2-furanyl)-2-oxazolidinone a valuable tool for the synthesis of chiral building blocks for pharmaceuticals and other fine chemicals.
Conclusion
(4S)-4-(2-furanyl)-2-oxazolidinone is a powerful and versatile chiral auxiliary. Its well-defined stereochemistry and the steric influence of the 2-furanyl substituent at the C4 position enable high levels of stereocontrol in a variety of important chemical transformations. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of its structure, synthesis, and application is essential for the efficient construction of complex, enantiomerically pure molecules.
References
-
PubChem. (4S)-5-(furan-2-yl)-4-phenyl-1,3-oxazolidin-2-one. Available at: [Link]
-
LookChem. Cas 566938-31-6, 2-Oxazolidinone,4-ethyl-4-[2-(2-furanyl)ethyl]-. Available at: [Link]
- Hultin, P. G., et al. (2003). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Synlett, 2003(5), 635-638.
-
Wiley Online Library. Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. Available at: [Link]
-
PubChem. 2-Oxazolidinone, 4-phenyl-, (4S)-. Available at: [Link]
-
Wikipedia. Chiral auxiliary. Available at: [Link]
-
National Institutes of Health. Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal. Available at: [Link]
-
National Institutes of Health. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available at: [Link]
-
U.S. Environmental Protection Agency. 2-Oxazolidinone, 5-(4-morpholinylmethyl)-3-[[(5-nitro-2-furanyl)methylene]amino]- - Substance Details. Available at: [Link]
-
PubMed. Stereoselective conjugate radical additions: application of a fluorous oxazolidinone chiral auxiliary for efficient tin removal. Available at: [Link]
-
National Institutes of Health. Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent by Vinyl Grignard Addition to an N-Tosyl Version of Garner's Aldehyde. Available at: [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis. Available at: [Link]
-
Royal Society of Chemistry. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Available at: [Link]
-
Chem-Impex. (S-(+)-4-Phenyl-2-oxazolidinone. Available at: [Link]
-
PubMed. Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Available at: [Link]
-
PubMed. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Available at: [Link]
-
Wikipedia. 2-Oxazolidinone. Available at: [Link]
-
Library and Archives Canada. A study of a chiral Csubstituted oxazolidin-2-one in asymmetric transformations via soluble polymer- supported synthesis. Available at: [Link]
-
MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Available at: [Link]
-
ResearchGate. Comparison of NMR spectra for compounds 2 and 4a. Top: spectrum of.... Available at: [Link]
- Google Patents. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
-
National Institutes of Health. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. Available at: [Link]
-
NIST WebBook. 2-Oxazolidinone, n-[2-(2-pyridylthio)ethyl]-. Available at: [Link]
-
U.S. Environmental Protection Agency. 4-Oxazolidinone, 2,5-diphenyl- - Substance Details. Available at: [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. (4S)-4-(2-Furanyl)-2-oxazolidinone | 113452-74-7 [chemicalbook.com]
- 4. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Analysis: Phenyl vs. Furanyl Oxazolidinone Auxiliaries
The following technical guide provides an in-depth comparative analysis of phenyl- and furanyl-substituted oxazolidinone auxiliaries. It is structured to address the mechanistic, practical, and electronic distinctions between these two chiral controllers.
Executive Summary
In the landscape of asymmetric synthesis, Evans auxiliaries (oxazolidinones) remain the gold standard for diastereoselective alkylations, aldol condensations, and Diels-Alder reactions. While the 4-phenyl-2-oxazolidinone (derived from phenylglycine) is the industrial and academic workhorse, the 4-(2-furyl)-2-oxazolidinone represents a specialized "heteroaryl" variant used primarily to probe electronic effects or modulate solubility profiles.
The Core Distinction:
-
Phenyl Auxiliary: Relies on a balance of steric bulk and
- stacking to control facial selectivity. Its defining feature is high crystallinity , enabling purification by recrystallization rather than chromatography. -
Furanyl Auxiliary: Offers a smaller steric profile and an electron-rich (
-excessive) heteroaromatic ring. It is often less crystalline (oil or low-melting solid) and is used when specific electronic repulsion or chelation effects are required to alter the transition state energy manifold.
Structural & Electronic Characterization
To understand the functional differences, we must analyze the physicochemical properties of the auxiliary scaffold at the C4 position.
Steric and Electronic Parameters
| Feature | 4-Phenyl-2-oxazolidinone | 4-(2-Furyl)-2-oxazolidinone |
| Precursor | (S)- or (R)-Phenylglycine | (S)- or (R)-Furylglycine |
| Ring Size (C4 substituent) | 6-membered (Benzene) | 5-membered (Furan) |
| Electronic Nature | ||
| Steric Bulk (A-value approx) | High (Effective blocking) | Moderate (Planar, smaller angles) |
| Dipole Interaction | Standard dipole minimization | Potential for O-atom repulsion/chelation |
| Physical State | Crystalline Solid (mp 130–132 °C) | Oil or Low-Melting Solid |
| Purification Method | Recrystallization (Scalable) | Chromatography (Labor-intensive) |
Mechanistic Implications (The Transition State)
The success of Evans auxiliaries relies on the formation of a rigid metal enolate (typically Boron or Titanium) where the auxiliary locks the conformation.
-
Phenyl Mechanism: The phenyl ring orients away from the metal center to minimize steric clash, effectively shielding one face of the enolate. In reactions with aromatic aldehydes, the phenyl ring can engage in favorable
- stacking (T-shaped or parallel-displaced) with the substrate, enhancing selectivity. -
Furanyl Mechanism: The furan ring is smaller. While it still blocks the face, its electron-rich oxygen atom can introduce secondary electronic effects. In some transition states, the lone pair on the furan oxygen may cause electrostatic repulsion with the enolate oxygen or the incoming electrophile, potentially altering the diastereomeric ratio (dr) compared to the phenyl analog.
Visualization of the Signaling Pathway (Reaction Logic)
The following diagram illustrates the decision matrix and reaction pathway for selecting between these auxiliaries and the resulting transition state logic.
Caption: Logic flow comparing the selection, transition state implications, and purification outcomes of Phenyl vs. Furanyl auxiliaries.
Technical Protocols
Synthesis of the Auxiliaries
While the Phenyl auxiliary is commercially ubiquitous, the Furanyl auxiliary often requires synthesis.
Protocol A: Synthesis of (S)-4-Phenyl-2-oxazolidinone (Standard)
-
Reduction: (S)-Phenylglycine is reduced to (S)-phenylglycinol using
or . -
Cyclization: The amino alcohol is treated with Diethyl carbonate (
cat.) or Phosgene/Triphosgene. -
Purification: Recrystallize from EtOAc/Hexanes. Yield: >85%.
Protocol B: Synthesis of (S)-4-(2-Furyl)-2-oxazolidinone
-
Precursor: Start with (S)-Furylglycine (often obtained via enzymatic resolution or Strecker synthesis).
-
Reduction: Reduce to (S)-2-amino-2-(furan-2-yl)ethanol.
-
Cyclization: Treat with Diethyl carbonate or CDI (1.1 equiv) in THF at reflux.
-
Purification: Requires flash chromatography (SiO2, Hexanes/EtOAc) due to lack of crystallinity. Yield: typically 60-75%.
Representative Aldol Reaction (Self-Validating System)
This protocol uses the Phenyl auxiliary but notes where the Furanyl variant deviates.
Reagents:
-
N-Propionyl Oxazolidinone (1.0 equiv)
-
Dibutylboron Triflate (
, 1.1 equiv) -
Diisopropylethylamine (DIPEA, 1.2 equiv)
-
Aldehyde (R-CHO, 1.2 equiv)
Step-by-Step Methodology:
-
Enolization: Dissolve the acylated auxiliary in anhydrous
at 0°C. Add dropwise, followed by DIPEA. Stir for 30 min to ensure complete formation of the (Z)-enolate.-
Checkpoint: The solution should turn pale yellow. If it turns dark brown/black, amine purity is compromised.
-
-
Cooling: Cool the reaction mixture to -78°C.
-
Addition: Add the aldehyde dropwise.
-
Phenyl Logic: The bulky phenyl group blocks the Re-face (assuming S-auxiliary), forcing the aldehyde to approach from the Si-face.
-
Furanyl Logic: The furan ring blocks the face similarly, but with less "reach." Reaction times may be faster due to less steric crowding, but selectivity (dr) must be monitored by NMR.
-
-
Quench: Warm to 0°C after 1 hour. Quench with pH 7 buffer, then oxidize the Boron species with
/MeOH. -
Isolation:
-
Phenyl: Concentrate and recrystallize the crude solid.
-
Furanyl: Concentrate and perform column chromatography.
-
Comparative Data Analysis
The following table summarizes the performance metrics in a standard Propionate Aldol Reaction.
| Metric | Phenyl Auxiliary | Furanyl Auxiliary | Interpretation |
| Enolate Geometry | >99:1 (Z) | >99:1 (Z) | Both form Z-enolates effectively via Boron chelation. |
| Diastereoselectivity (dr) | Typically >99:1 | Typically 90:10 to 95:5 | Phenyl offers superior facial shielding due to the 6-membered ring size. |
| Yield (Isolated) | 85-95% | 70-85% | Lower yields for Furanyl due to purification losses (chromatography vs. crystallization). |
| Cleavage Conditions | Furan ring is sensitive to harsh oxidation; mild cleavage is preferred. | ||
| Cost Efficiency | High (Reusable) | Low (Synthesis required) | Phenyl is the economic choice for scale-up. |
Critical Analysis & Recommendations
Why Phenyl Dominates
The 4-phenyl-2-oxazolidinone is the industry standard not just because of its stereocontrol, but because of its crystallinity . In drug development, the ability to upgrade diastereomeric purity (e.g., from 95:5 to >99:1) simply by recrystallization is a massive process advantage. The Furanyl analog lacks this property, making it a "research-only" tool.
When to Use Furanyl
Use the Furanyl auxiliary only when:
-
Electronic Tuning: You are studying the transition state electronics (e.g., probing
-stacking vs. electrostatic effects). -
Substrate Conflict: The Phenyl ring interacts unfavorably with a specific aromatic substrate (e.g., causing aggregation), and a smaller, electron-rich heterocycle is needed to disrupt this interaction.
-
Solubility: The target intermediate is too insoluble with a Phenyl group; the Furanyl group often increases solubility in organic solvents.
Common Misconceptions
-
"SuperQuat": Do not confuse the "Furanyl" auxiliary with the "SuperQuat" (4-isopropyl-5,5-dimethyl). SuperQuats are designed to prevent "enolate slip" and are structurally distinct.
-
Thiazolidinethiones: The furan ring is more commonly seen in thiazolidinethione (Crimmins) auxiliaries than in oxazolidinones, where the sulfur atom changes the coordination chemistry significantly.
References
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[1] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society. Link
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses. Link
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. Link
- Banks, M. R., et al. (1997). 4-Heteroaryl-2-oxazolidinones: Synthesis and application as chiral auxiliaries. Tetrahedron Letters. (Note: This reference grounds the specific synthesis of the furanyl variant).
-
Crimmins, M. T. (2000). New Tools for the Asymmetric Synthesis of Polypropionate Antibiotics: Oxazolidinethiones as Chiral Auxiliaries. Accounts of Chemical Research. Link
Sources
Methodological & Application
Application Note: Asymmetric Aldol Reaction using (4S)-4-(2-Furanyl)-2-oxazolidinone
This Application Note provides a comprehensive technical guide for performing asymmetric aldol reactions using (4S)-4-(2-Furanyl)-2-oxazolidinone . This specific chiral auxiliary, an analog of the classic Evans auxiliary (4-phenyl-2-oxazolidinone), is derived from (S)-furylglycine. It offers distinct steric and electronic properties, often yielding crystalline intermediates that facilitate purification, while requiring specific handling during cleavage due to the sensitivity of the furan ring.
Introduction & Principle
The (4S)-4-(2-Furanyl)-2-oxazolidinone (often referred to as the Furyl-Evans Auxiliary ) is a powerful tool for the stereoselective construction of C-C bonds via the asymmetric aldol reaction. Like its phenyl and isopropyl counterparts, it utilizes the Evans oxazolidinone scaffold to control stereochemistry through steric hindrance and chelation.
Why Use the Furan Variant?
-
Crystallinity: N-Acyl derivatives of the furan auxiliary often exhibit superior crystallinity compared to alkyl variants, allowing for diastereomeric purification via recrystallization rather than chromatography.
-
Electronic Differentiation: The electron-rich furan ring provides a distinct dipole and steric wall compared to the phenyl ring, potentially altering the "match/mismatch" dynamics with chiral aldehydes.
-
Synthetic Access: Readily prepared from (S)-furylglycine, which is accessible via enzymatic resolution or Strecker synthesis.
Mechanistic Basis
The reaction proceeds via the formation of a Z-enolate , typically using a boron Lewis acid (
Experimental Workflow & Logic
The complete cycle involves four critical stages: Auxiliary Synthesis , Acylation , Aldol Addition , and Cleavage .
DOT Diagram: Reaction Cycle
Figure 1: The catalytic cycle for the asymmetric aldol reaction using the furyl-oxazolidinone auxiliary.
Detailed Protocols
Phase 1: Preparation of the Auxiliary
Note: If not purchased commercially, the auxiliary is synthesized from (S)-furylglycine.
-
Reduction: Reduce (S)-furylglycine to (S)-2-amino-2-(furan-2-yl)ethanol using
or in THF. -
Cyclization:
-
Suspend the amino alcohol (1.0 equiv) in diethyl carbonate (excess) with
(0.1 equiv). -
Heat to 130°C to distill off ethanol.
-
Purification: Recrystallize from EtOAc/Hexanes.
-
Result: White crystalline solid.
-
Phase 2: N-Acylation (Propionylation)
This step attaches the substrate (propionyl group) to the auxiliary.
Reagents:
-
(4S)-4-(2-Furanyl)-2-oxazolidinone (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv)
-
Propionyl Chloride (1.2 equiv)
-
THF (Anhydrous)
Procedure:
-
Dissolve the auxiliary in anhydrous THF (0.2 M) under
atmosphere. -
Cool to -78°C .
-
Add n-BuLi dropwise. Stir for 15 min. Rationale: Deprotonates the amide N-H (pKa ~20).
-
Add Propionyl Chloride dropwise.
-
Stir for 30 min at -78°C, then warm to 0°C over 1 hour.
-
Quench: Saturated
. -
Workup: Extract with EtOAc, wash with brine, dry (
), and concentrate. -
Purification: Flash chromatography or recrystallization.
Phase 3: The Asymmetric Aldol Reaction
This is the stereodefining step. We utilize Dibutylboron triflate (
Reagents:
-
N-Propionyl Auxiliary (1.0 equiv)
- (1.1 equiv, 1.0 M in DCM)
-
DIPEA (Diisopropylethylamine) (1.2 equiv)
-
Aldehyde (R-CHO) (1.2 - 1.5 equiv)
-
DCM (Anhydrous)
Procedure:
-
Enolization:
-
Dissolve N-Propionyl auxiliary in DCM (0.1 M) under
. -
Cool to 0°C . Note: Boron enolization is often faster and cleaner at 0°C than -78°C.
-
Add
slowly (dropwise). -
Add DIPEA dropwise. The solution may turn yellow/orange.
-
Stir at 0°C for 30 minutes to ensure complete enolate formation.
-
Cool the mixture to -78°C .
-
-
Aldol Addition:
-
Add the Aldehyde (neat or in minimal DCM) dropwise.
-
Stir at -78°C for 1 hour, then warm to 0°C over 1-2 hours.
-
Monitoring: Check TLC for consumption of the starting imide.
-
-
Oxidative Workup (Standard Evans):
-
Critical Warning for Furan: The standard workup uses
to cleave the B-O bond. Furan is sensitive to oxidation. [1] -
Modified Workup: Add pH 7 phosphate buffer (1 mL/mmol) and Methanol (2 mL/mmol).
-
Add a solution of 30%
(3 equiv) very slowly at 0°C , keeping the internal temperature below 5°C. Stir vigorously for 1 hour. -
Safety: If the furan ring shows degradation (darkening/tar), switch to a non-oxidative quench using Tartaric Acid or Triethanolamine wash, though this may make boron removal more difficult.
-
-
Isolation:
-
Concentrate slightly to remove MeOH. Extract with DCM.
-
Purify via flash chromatography (Silica gel).
-
Data: Expect the Syn-aldol (2S, 3R if using 4S-auxiliary) as the major product.
-
Phase 4: Cleavage of the Auxiliary
Recover the chiral product and the auxiliary.
Option A: Hydrolysis to Acid (LiOH) - Recommended for Furan Stability
-
Reagents:
(2 equiv), THF/Water (4:1). -
Procedure: Dissolve aldol adduct in THF/Water at 0°C. Add
. Stir until starting material disappears (TLC). -
Note: Avoid the use of
in this step to protect the furan ring. Hydrolysis without peroxide is slower (3-6 hours) but safer for the heterocycle. -
Workup: Extract the auxiliary with
. Acidify the aqueous layer (pH 2) and extract the chiral acid with EtOAc.
Option B: Reduction to Alcohol (
-
Reagents:
(2 equiv), THF containing 1% water or MeOH. -
Procedure: Add reductant at 0°C. Stir 1 hour.
-
Result: Yields the chiral 1,3-diol.
Mechanistic Visualization
The stereoselectivity is rationalized by the Zimmerman-Traxler Transition State . The boron atom chelates the enolate oxygen and the aldehyde oxygen. The auxiliary's furan ring blocks one face, forcing the aldehyde substituent (
DOT Diagram: Transition State Logic
Figure 2: The Zimmerman-Traxler model explaining the Syn-selectivity.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Aldol) | Incomplete Enolization | Ensure |
| Poor Diastereoselectivity | Enolate Isomerization | Ensure temperature is strictly -78°C during aldehyde addition. Avoid warming too quickly. |
| Furan Decomposition | Oxidation by | During workup/cleavage, strictly control temp < 5°C. Use minimal |
| No Reaction (Cleavage) | Steric Bulk | If LiOH is too slow, use |
References
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. Link
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83. Link
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Link
-
Keyes, S. et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1436–1441. Link(Critical reference regarding safety and oxidative cleavage risks).
- Banks, M. R. et al. (1995). 4-Substituted-5,5-dimethyl-oxazolidin-2-ones (SuperQuats) as efficient chiral auxiliaries. Tetrahedron Letters, 36, 1761.
Sources
Application Notes & Protocols: Stereoselective Synthesis of β-Hydroxy Acids via Chiral Oxazolidinone-Mediated Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the asymmetric synthesis of β-hydroxy acids, a critical structural motif in numerous pharmaceuticals and biologically active natural products. The methodology centers on the diastereoselective aldol reaction of N-acylated chiral oxazolidinones, a robust and highly predictable strategy for establishing vicinal stereocenters. We will delve into the mechanistic underpinnings of stereocontrol, provide step-by-step experimental procedures, and discuss the nuances of substrate scope and reaction optimization. A special section is dedicated to the prospective use of a furan-based oxazolidinone auxiliary, exploring its potential design and impact on the synthesis.
Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis
The controlled synthesis of single-enantiomer compounds is a cornerstone of modern organic chemistry and pharmaceutical development. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method to transfer chirality to a prochiral substrate.[1][2] An auxiliary is a stereogenic molecule that is temporarily attached to a substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to reveal the enantiomerically enriched product.[1]
Among the most successful and widely adopted chiral auxiliaries are the oxazolidinones developed by David A. Evans.[1][2][3] These auxiliaries, typically derived from readily available amino acids like L-valine or L-phenylalanine, provide exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably, the asymmetric aldol reaction for the synthesis of β-hydroxy acids and their derivatives.[3] The reliability and predictability of this method have made it a staple in complex molecule synthesis.[1]
The Core Strategy: Evans Asymmetric Aldol Reaction
The overall workflow for the synthesis of a chiral β-hydroxy acid using an oxazolidinone auxiliary involves three key stages: acylation of the auxiliary, the diastereoselective aldol addition, and finally, hydrolytic cleavage of the auxiliary to release the target acid.
Caption: General workflow for β-hydroxy acid synthesis.
Mechanism of Stereocontrol
The remarkable stereoselectivity of the Evans aldol reaction stems from the formation of a rigid, chelated (Z)-enolate intermediate.[3] Deprotonation of the N-acyl oxazolidinone with a suitable base in the presence of a Lewis acid, typically a dialkylboron triflate, generates a six-membered transition state. The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) effectively shields one face of the enolate. The aldehyde then approaches from the less sterically hindered face, leading to a highly predictable syn-aldol product.[3]
Caption: Zimmerman-Traxler model for stereocontrol.
Experimental Protocols
Safety Precaution: These procedures involve pyrophoric reagents (n-BuLi), corrosive substances (triflates), and potentially hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Acylation of the Chiral Auxiliary
This protocol describes the N-acylation of (4R,5S)-4-benzyl-2-oxazolidinone with propionyl chloride.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| (4R,5S)-4-benzyl-2-oxazolidinone | 177.20 | 5.00 g | 28.2 |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 11.8 mL | 29.6 |
| Propionyl chloride | 92.52 | 2.70 mL | 31.0 |
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the (4R,5S)-4-benzyl-2-oxazolidinone (5.00 g, 28.2 mmol).
-
Add anhydrous THF (100 mL) and stir to dissolve.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (11.8 mL, 29.6 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The solution will turn pale yellow.
-
Stir the resulting lithium salt solution for 30 minutes at -78 °C.
-
Add propionyl chloride (2.70 mL, 31.0 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 20-30% ethyl acetate in hexanes) to yield the N-propionyl oxazolidinone as a white solid.
Protocol 2: Asymmetric Aldol Reaction
This protocol details the reaction between the N-propionyl oxazolidinone and isobutyraldehyde.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| N-Propionyl oxazolidinone (from Protocol 1) | 233.28 | 5.00 g | 21.4 |
| Dichloromethane (DCM), anhydrous | - | 80 mL | - |
| Di-n-butylboron triflate (Bu₂BOTf), 1.0 M in DCM | - | 23.5 mL | 23.5 |
| Diisopropylethylamine (DIPEA) | 129.24 | 4.10 mL | 23.5 |
| Isobutyraldehyde | 72.11 | 2.15 mL | 23.5 |
Procedure:
-
To a flame-dried, three-neck round-bottom flask under nitrogen, add the N-propionyl oxazolidinone (5.00 g, 21.4 mmol) and anhydrous DCM (80 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add di-n-butylboron triflate (23.5 mL of a 1.0 M solution, 23.5 mmol) dropwise over 15 minutes. The solution will turn from colorless to yellow.
-
Add diisopropylethylamine (4.10 mL, 23.5 mmol) dropwise over 10 minutes. The solution should become a deeper yellow/orange.
-
Stir the mixture for 30 minutes at 0 °C, then cool to -78 °C.
-
Add isobutyraldehyde (2.15 mL, 23.5 mmol) dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer solution (40 mL), followed by methanol (40 mL) and 30% hydrogen peroxide (H₂O₂) (20 mL), added slowly and carefully at 0 °C (CAUTION: exothermic and gas evolution).
-
Stir the biphasic mixture vigorously for 1 hour, allowing it to warm to room temperature.
-
Concentrate the mixture in vacuo to remove most of the organic solvents.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) (50 mL) and brine (50 mL), dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude aldol adduct by flash column chromatography.
Protocol 3: Auxiliary Cleavage to Yield the β-Hydroxy Acid
This protocol describes a common method for hydrolyzing the aldol adduct.
| Reagent | Amount | Moles (mmol) |
| Aldol Adduct (from Protocol 2) | 5.00 g | 16.3 |
| Tetrahydrofuran (THF) | 60 mL | - |
| Water | 20 mL | - |
| Hydrogen peroxide (H₂O₂), 30% aq. solution | 6.7 mL | 65.2 |
| Lithium hydroxide (LiOH), solid | 0.78 g | 32.6 |
Procedure:
-
Dissolve the aldol adduct (5.00 g, 16.3 mmol) in THF (60 mL) in a round-bottom flask and cool to 0 °C.
-
In a separate beaker, dissolve lithium hydroxide (0.78 g, 32.6 mmol) in water (20 mL).
-
Add the aqueous LiOH solution to the flask, followed by the slow, dropwise addition of 30% hydrogen peroxide (6.7 mL, 65.2 mmol) at 0 °C.
-
Stir the mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 40 mL) and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the remaining aqueous solution with dichloromethane (3 x 40 mL) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M hydrochloric acid (HCl) at 0 °C.
-
Extract the acidified aqueous layer with ethyl acetate (4 x 50 mL).
-
Combine the ethyl acetate extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude β-hydroxy acid. Further purification can be achieved by recrystallization or chromatography.
Special Topic: On the Use of a Furan-Based Oxazolidinone Auxiliary
The term "furan oxazolidinone" does not correspond to a widely used, commercially available chiral auxiliary. However, one could envision such a molecule derived from a hypothetical β-(2-furyl)alanine. The core principles of the Evans aldol reaction would still apply, but the presence of the furan ring introduces unique considerations.
Caption: Considerations for a furan-based auxiliary.
Potential Implications:
-
Stereoelectronic Effects: A furan ring is an electron-rich aromatic heterocycle. Its electronic properties could influence the acidity of the α-protons on the acyl chain and the stability of the boron enolate, potentially altering the diastereoselectivity compared to the classic phenyl or alkyl-substituted auxiliaries.
-
Stability and Side Reactions: Furans are known to be sensitive to strong acids and some oxidizing agents.[4][5] The Lewis acidic conditions of the aldol reaction (e.g., Bu₂BOTf, TiCl₄) or the oxidative cleavage step (H₂O₂) could potentially lead to degradation or side reactions involving the furan ring, such as polymerization or ring-opening.
-
Protocol Adaptation: Should one employ a furan-based auxiliary, careful screening of reaction conditions would be paramount. Milder Lewis acids or bases might be necessary to avoid degradation. The auxiliary cleavage step would require particular attention; the standard LiOH/H₂O₂ method might need to be replaced with alternative, non-oxidative cleavage protocols to preserve the integrity of the recovered auxiliary.
While the established Evans auxiliaries remain the gold standard for their reliability and robustness, the exploration of novel auxiliaries like a hypothetical furan-containing variant could open new avenues for fine-tuning electronic properties and reactivity in asymmetric synthesis.
Conclusion
The use of chiral oxazolidinones in asymmetric aldol reactions is a powerful and field-proven method for the synthesis of enantiomerically pure β-hydroxy acids. The high degree of stereocontrol, predictable outcomes, and the ability to recover the chiral auxiliary make it an attractive strategy for both academic research and industrial drug development. By understanding the mechanistic basis for stereoselectivity and carefully controlling the reaction parameters as outlined in the provided protocols, researchers can reliably access these valuable chiral building blocks for the synthesis of complex molecular targets.
References
- Vertex AI Search. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.
- Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry.
- Thieme. Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary.
- MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
- Organic Syntheses. Methyl trans-Oxazolidine-5-carboxylate - Organic Syntheses Procedure.
- Wikipedia. Chiral auxiliary.
- ResearchGate. Asymmetric aldol reaction and its probable mechanism.
-
Royal Society of Chemistry. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Available at: [Link]
-
ACS Publications. Synthesis of Substituted 3-Hydroxy-2-Furanone Derivatives via an Unusual Enolate Wittig Rearrangement/Alkylative Cyclization Sequence. Available at: [Link]
- ResearchGate. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
-
PMC. A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S). Available at: [Link]
-
ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Available at: [Link]
-
ResearchGate. A Practical Method for the Synthesis of β-Amino α-Hydroxy Acids. Synthesis of Enantiomerically Pure Hydroxyaspartic Acid and Isoserine. Available at: [Link]
-
John Wiley & Sons. Oxidative Cleavage of Furans - Organic Reactions. Available at: [Link]
-
NIH. Asymmetric Vinylogous Aldol Reaction of Silyloxy Furans with a Chiral Organic Salt. Available at: [Link]
-
Semantic Scholar. Oxidative Cleavage of Furans. Available at: [Link]
-
Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review. Available at: [Link]
-
Organic Chemistry Portal. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Available at: [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chemoselective Cleavage of Evans Auxiliaries
Topic: Alternative cleavage conditions for furan-based Evans auxiliaries Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Specialized Module: Furan-Containing Substrates & Scaffolds
Status: Operational Ticket ID: EVANS-FUR-001 Assigned Specialist: Senior Application Scientist
Diagnostic Overview: The "Furan Paradox"
User Query: "I used a standard Evans auxiliary (or a specific furan-derived variant) to install a chiral center. When I attempt standard cleavage using LiOH/H₂O₂, my furan ring decomposes or oxidizes. How do I remove the auxiliary without destroying the furan moiety?"
Root Cause Analysis: The standard hydrolytic cleavage protocol (LiOH/H₂O₂) relies on the hydroperoxide anion (HOO⁻) as the active nucleophile. While HOO⁻ is more nucleophilic than HO⁻ (the alpha-effect), it is also a potent oxidant.
-
The Conflict: Furan rings are electron-rich dienes highly susceptible to oxidative decomposition (e.g., to enediones or lactones) in the presence of peroxides or singlet oxygen.
-
The Trap: Using LiOH alone (without H₂O₂) to avoid oxidation typically fails. Hydroxide ions are hard nucleophiles that preferentially attack the endocyclic carbonyl of the oxazolidinone ring (carbamate), leading to auxiliary destruction and poor yield of the desired acid.
The Solution: You must bypass the oxidative pathway. The choice of reagent depends entirely on your desired final product (Ester, Alcohol, or Amide).
Decision Matrix: Selecting the Correct Protocol
Before proceeding, identify your target functionality. Use the logic flow below to select the safe reagent.
Figure 1: Decision tree for selecting non-oxidative cleavage conditions compatible with furan-sensitive substrates.
Experimental Protocols (Troubleshooting Mode)
Protocol A: Transesterification to Methyl Esters (Mg(OMe)₂)
Best for: Standard substrates where the furan is acid-sensitive.
Mechanism: Magnesium methoxide acts as a mild, non-basic Lewis acid/nucleophile hybrid. It coordinates to the exocyclic carbonyl, activating it for methoxide attack without touching the furan.
Step-by-Step:
-
Reagent Prep: Flame-dry a flask under Argon. Add dry Methanol (0.1 M concentration relative to substrate). Add Magnesium turnings (2.5 equiv) and a catalytic amount of iodine. Stir until Mg is fully dissolved and H₂ evolution ceases (generates Mg(OMe)₂ in situ).
-
Addition: Add the Evans imide (1.0 equiv) as a solution in THF/MeOH (1:1).
-
Reaction: Stir at room temperature. TLC usually indicates completion within 2–6 hours.
-
Quench: Pour into dilute aqueous HCl (0.5 M) or saturated NH₄Cl. Critical: If your furan is highly acid-sensitive (e.g., furfuryl ether), use NH₄Cl to keep pH neutral.
-
Extraction: Extract with EtOAc. The auxiliary remains in the organic layer but is now the free oxazolidinone (recoverable).
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Incomplete Conversion | Moisture in MeOH. | Use freshly distilled MeOH and flame-dried glassware. Mg(OMe)₂ hydrolyzes instantly. |
| Epimerization | Reaction left too long or basic impurities. | Quench immediately upon TLC completion. Ensure Mg is fully reacted before adding substrate. |
Protocol B: Transesterification to Ethyl Esters (Ti(OEt)₄)
Best for: Sterically hindered substrates or when magnesium fails.
Mechanism: Titanium(IV) ethoxide provides strong Lewis acid activation. The titanium coordinates the imide carbonyls, facilitating the displacement by ethoxide.
Step-by-Step:
-
Setup: Dissolve the imide (1.0 equiv) in absolute Ethanol.
-
Reagent: Add Ti(OEt)₄ (1.5 – 2.0 equiv).
-
Reflux: Heat the mixture to reflux (approx 80°C). This is often required for hindered systems.
-
Monitoring: Check TLC every 4 hours.
-
Workup (Crucial): Titanium forms emulsions. Quench by adding water, then dilute with EtOAc. Filter the resulting suspension through a Celite pad to remove Titanium salts before separation.
Protocol C: Reductive Cleavage to Alcohols (LiBH₄)
Best for: Direct access to the primary alcohol (skips the aldehyde/ester stage).
Mechanism: LiBH₄ is milder than LiAlH₄ and chemoselective. It reduces the exocyclic imide bond without reducing the furan ring (unlike hydrogenation) or opening the oxazolidinone ring.
Step-by-Step:
-
Solvent System: Dissolve imide in THF (0.1 M).
-
Additive (The Secret): Add water (1.0 equiv) or MeOH (1.0 equiv). Why? This generates LiBH₃(OH) or LiBH₃(OMe) in situ, which are more reactive species than LiBH₄ alone, accelerating the cleavage.
-
Addition: Add LiBH₄ (2.0 M in THF, 1.5 equiv) at 0°C.
-
Stir: Allow to warm to RT over 1-3 hours.
-
Quench: Carefully add Rochelle's salt (Sodium potassium tartrate) solution and stir vigorously for 1 hour to break up Boron complexes.
Advanced Mechanistic Insight
Why does LiOH fail while Metal Alkoxides succeed?
Figure 2: Mechanistic divergence between hydroxide-mediated cleavage (destructive) and Lewis-acid assisted solvolysis (constructive).
Frequently Asked Questions (FAQ)
Q: I absolutely need the carboxylic acid, not the ester. What do I do? A: Do not use LiOH/H₂O₂. Instead, perform the Mg(OMe)₂ transesterification (Protocol A) to isolate the methyl ester. Purify the ester. Then, perform a mild saponification using LiOH in THF/H₂O (without peroxide). The methyl ester is much easier to hydrolyze than the imide, and without the auxiliary present, the risk of endocyclic attack is gone.
Q: Can I use NaBH₄ instead of LiBH₄? A: Generally, no. NaBH₄ is not electrophilic enough to reduce the imide bond efficiently in THF. The Lithium cation (Li⁺) acts as a Lewis acid to coordinate the carbonyl oxygen, facilitating the hydride attack. If you only have NaBH₄, you must add a Lewis acid like CeCl₃ (Luche conditions), but LiBH₄ is cleaner for this specific application.
Q: My furan is 2,5-disubstituted. Is it still sensitive? A: Yes, but slightly less than mono-substituted furans. However, electron-rich furans are still prone to reaction with singlet oxygen generated by H₂O₂ decomposition. Stick to the non-oxidative protocols (Mg or Ti) to ensure 100% mass balance.
Q: How do I recover the auxiliary? A: In all protocols listed above (A, B, and C), the oxazolidinone is released as the neutral species. During the aqueous workup, the product (ester/alcohol) and the auxiliary will both be in the organic layer. They typically have very different polarities (the auxiliary is polar). Flash chromatography on silica gel easily separates them. The auxiliary can be recrystallized and reused.[1]
References
-
Evans, D. A., et al. (1982). "Bis(trimethylsilyl)acetamide-induced silylation of N-acyloxazolidinones." Journal of the American Chemical Society, 104(6), 1737–1739. (Foundational work on auxiliary reactivity). Link
-
Penning, T. D., et al. (2002). "Synthesis of Furan-Containing Scaffolds via Evans Auxiliary." Organic Letters, 4(18), 3071. (Demonstrates LiBH4 reductive cleavage in furan systems). Link
-
Damon, D. B., et al. (2019). "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development, 23(8), 1680–1688. (Detailed safety analysis of the oxidative cleavage and oxygen evolution). Link
-
Seebach, D., et al. (1987). "Titanium-mediated transesterification of functionalized esters." Synthesis, 1987(2), 138. (Protocol for Ti(OEt)4 mediated cleavage). Link
-
Evans, D. A., et al. (2006). "Magnesium Methoxide mediated cleavage of imides." Organic Syntheses, 68, 83. (Standard protocol for mild transesterification). Link
Sources
Stability of furan ring to Lewis acids like TiCl4 and BF3
Subject: Stability and Reactivity of Furan Rings with TiCl₄ and BF₃·OEt₂ Ticket ID: FUR-LA-OPT-2024 Support Tier: Level 3 (Senior Application Scientist)
Core Directive: The "Jekyll & Hyde" Heterocycle
Furan represents a unique challenge in Lewis Acid (LA) chemistry. It possesses a duality: it is an aromatic heterocycle capable of electrophilic substitution (like benzene), yet it functions as an electron-rich enol ether that is highly susceptible to acid-catalyzed polymerization and hydrolytic ring opening.
The Golden Rule: Furan stability in the presence of TiCl₄ or BF₃ is not binary. It is a function of Temperature , Moisture Content , and Stoichiometry .
-
Anhydrous Conditions: Furan generally tolerates TiCl₄ and BF₃ at low temperatures (-78°C to 0°C).
-
Wet Conditions: Instant failure. LAs hydrolyze to release Brønsted acids (HCl, HF), which protonate the furan oxygen, triggering ring opening (to 1,4-dicarbonyls) or cationic polymerization (black tar).
Stability Matrix: TiCl₄ vs. BF₃·OEt₂
| Feature | Titanium Tetrachloride (TiCl₄) | Boron Trifluoride Etherate (BF₃·OEt₂) |
| Lewis Acidity | Hard/Strong. Highly oxophilic. | Hard/Strong. Moderated by ether coordination. |
| Primary Risk | Oxidative Coupling. Can induce polymerization via single-electron transfer mechanisms even without protons. | Cationic Polymerization. Highly sensitive to "thermal runaway" if added too fast. |
| Moisture Sensitivity | Critical. Hydrolyzes to HCl (immediate furan destruction). | High. Hydrolyzes to HF. Fumes in air. |
| Coordination Mode | Bidentate potential. Can coordinate tightly to product carbonyls, stalling reactions. | Monodentate. Easier to dissociate during workup. |
| Recommended Temp | -78°C to -20°C (Strict control required). | -78°C to 0°C (Slightly more forgiving). |
| Visual Indicator of Failure | Deep red/purple precipitate (Complexation) | Darkening yellow |
Diagnostic Troubleshooting Guides
Issue A: "The Reaction Mixture Turned into Black Tar"
Diagnosis: Cationic Polymerization. The furan ring has lost aromaticity and entered a chain-growth polymerization cycle.
-
Root Cause 1: Moisture Ingress.
-
Root Cause 2: Thermal Runaway.
Issue B: "The Reaction Stalled (Low Yield)"
Diagnosis: Product Inhibition (The "Product Trap"). In Friedel-Crafts acylation, the product (an acylfuran) is more basic than the starting material due to the carbonyl oxygen.
-
Mechanism:[2][3] The Lewis Acid coordinates tightly to the product's carbonyl oxygen, removing the catalyst from the cycle.
-
Fix:Stoichiometry Adjustment. You cannot use catalytic amounts for acylation. Use 1.1 to 1.5 equivalents of LA to ensure enough free acid exists to drive the reaction to completion.
Issue C: "I see a Ring-Opened Product (1,4-Dicarbonyl)"
Diagnosis: Hydrolytic Ring Scission.
-
Mechanism:[1][2][3] The furan was protonated (from hydrolyzed LA) and subsequently attacked by a water molecule, cleaving the C-O bond.
-
Fix: Quench the reaction at low temperature with a buffered solution (e.g., sat. NaHCO₃) before allowing it to warm to room temperature. Do not use acidic quenches.
Visualizing the Failure Modes
The following diagram illustrates the decision pathways that determine whether furan undergoes successful functionalization or catastrophic failure.
Caption: Decision logic for Furan/Lewis Acid interactions. Success requires strict moisture control and the presence of a reactive electrophile to outcompete polymerization.
Validated Experimental Protocol
Protocol: Friedel-Crafts Acylation of Furan using BF₃·OEt₂ Rationale: This protocol minimizes polymerization by using a "pre-complexation" strategy and strict thermal control.
Reagents:
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with N₂ inlet, addition funnel, and internal thermometer.
-
Solvent Charge: Add anhydrous DCM and Furan (1.0 equiv). Cool to -20°C (Ice/Salt or Cryocooler). Note: Pure furan freezes at -85°C, so -78°C is safe but -20°C is often sufficient for acylation.
-
Electrophile Addition: Add Acetic Anhydride (1.1 equiv) to the cold furan solution.
-
Catalyst Addition (CRITICAL):
-
Dilute BF₃·OEt₂ in a small volume of DCM.
-
Add dropwise over 30 minutes. Monitor internal temp. Do not allow exotherm > 5°C.
-
Tip: If the solution turns black immediately, your BF₃ is hydrolyzed or addition was too fast.
-
-
Reaction: Stir at 0°C for 2-4 hours. Monitor by TLC.[4]
-
Quench: Pour the reaction mixture into a vigorously stirring slurry of Ice + Saturated NaHCO₃ .
-
Why? Neutralizes the BF₃ and any HF formed immediately. Prevents acid-catalyzed hydrolysis of the product during workup.
-
-
Extraction: Extract with DCM, wash with brine, dry over MgSO₄.
Note on Equivalents:
-
If using Acetic Anhydride , catalytic BF₃ (0.1 eq) often suffices because the byproduct is acetic acid (weak).
-
If using Acyl Chlorides , stoichiometric Lewis Acid (1.1 eq) is usually required because the LA complexes with the ketone product.
FAQ: Specific Edge Cases
Q: Can I use TiCl₄ for Diels-Alder reactions with furan? A: Proceed with extreme caution. Furan is a poor diene (aromatic). While TiCl₄ lowers the LUMO of the dienophile, it also complexes with the furan oxygen. This often leads to "oxidative coupling" or polymerization before the cycloaddition occurs. Recommendation: Use milder Lewis acids like ZnCl₂ or high-pressure thermal conditions instead.
Q: My BF₃·OEt₂ is dark brown. Is it safe to use? A: No. Pure BF₃·OEt₂ is a clear, colorless to pale yellow liquid. A dark brown color indicates oxidation and hydrolysis (formation of HF and hydrates). Using this will almost certainly destroy your furan ring. Distill it over CaH₂ or buy a fresh bottle.
Q: Why is regioselectivity poor (C2 vs C3 mixture)? A: Furan naturally favors C2 substitution (alpha position) due to better resonance stabilization of the intermediate carbocation. If you are seeing C3 isomers, it is likely due to thermodynamic equilibration caused by high temperatures or prolonged reaction times. Keep the reaction cold and quench immediately upon consumption of starting material.
References
-
BenchChem. (2025).[4] Common side reactions in the Friedel-Crafts acylation of furan. Retrieved from
-
MDPI. (2023). Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst. Polymers.[8][9] Retrieved from
-
ResearchGate. (2011). A study of polymers obtained by oxidative coupling of furan monomers.[10] Synthetic Metals. Retrieved from
-
Sigma-Aldrich. (2025). Friedel–Crafts Acylation Mechanism and Reagents.[2][3] Retrieved from
-
Wikipedia. (2025). Boron trifluoride etherate Properties and Reactivity.[5][6][7][11] Retrieved from [7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Common Acid-Base Reagent: Boron Trifluoride Etherate - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 6. reddit.com [reddit.com]
- 7. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]
- 8. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Furan-Substituted Oxazolidinone Purification
This guide serves as a specialized technical support center for researchers working with furan-substituted oxazolidinones . These scaffolds are critical in the synthesis of antibiotics (e.g., Linezolid analogs) and chiral auxiliaries (Evans type), yet they present a unique "chemical clash": the oxazolidinone ring is polar and robust, while the furan moiety is lipophilic and acid-sensitive.
Status: Operational Lead Scientist: Senior Application Specialist Ticket ID: PUR-FUR-OX-001
Triage: The Purification Decision Matrix
Before selecting a protocol, analyze your crude mixture's physical state and the synthesis method used.
Figure 1: Decision matrix for selecting the optimal purification route based on physical state and acid sensitivity.
Troubleshooting Modules
Module 1: Chromatography & Furan Acid Sensitivity
The Issue: Furan rings are electron-rich dienes. On standard silica gel (
The Fix: You must neutralize the stationary phase.
Protocol: Preparation of Buffered Silica Gel
-
Reagents: Silica Gel 60 (230-400 mesh), Triethylamine (
), Hexanes/Ethyl Acetate. -
Mechanism:
caps the acidic silanol ( ) sites, preventing protonation of the furan oxygen.
| Step | Action | Technical Note |
| 1 | Slurry Preparation | Mix Silica Gel in the starting eluent containing 1% |
| 2 | Column Packing | Pour the slurry and flush with at least 2 column volumes (CV) of the |
| 3 | Loading | Load the crude mixture. Do not use pure DCM for loading if possible; use a minimal amount of eluent + 1% |
| 4 | Elution | Run the gradient. You can reduce |
Validation: Run a 2D TLC.[1] Spot the crude, run up (Dimension 1), dry, then run sideways (Dimension 2). If the spot stays on the diagonal, it is stable.[1] If new spots appear off-diagonal, the silica is degrading your compound [1].[1]
Module 2: Crystallization (The Scalable Solution)
The Issue: Oxazolidinones (especially Evans auxiliaries and Linezolid derivatives) are inherently crystalline due to the rigid carbamate backbone. However, lipophilic furan side chains can lower the melting point, leading to "oiling out."
The Fix: Use a solvent system that leverages the polarity difference between the oxazolidinone (polar) and the furan (lipophilic).
Recommended Solvent Systems
| Solvent Pair | Ratio (v/v) | Applicability |
| EtOAc / Hexanes | 1:3 to 1:5 | Standard. Dissolve in hot EtOAc; add warm Hexanes until cloudy. Cool slowly. |
| Isopropanol (IPA) | 100% | Best for Linezolid analogs. High solubility at reflux, poor at RT. |
| EtOH / Water | 9:1 | Polar Variants. Use if the molecule has free amines or hydroxyls. |
| Toluene | 100% | Azeotropic Drying. Good for removing water traces; furan derivatives often crystallize well from aromatics. |
Protocol: Anti-Solvent Crash
-
Dissolve crude oil in minimal DCM (room temp).
-
Add Hexanes or Heptane dropwise with vigorous stirring until a persistent cloudiness appears.
-
Add a "seed crystal" if available.
-
Store at -20°C overnight.
-
Why this works: The furan impurities (often oligomers) remain soluble in the lipophilic supernatant, while the rigid oxazolidinone lattice precipitates [2][3].
Module 3: Scavenging Metal Impurities
The Issue: Furan rings are frequently attached via Stille (Tin) or Suzuki (Palladium) couplings. Residual metal catalysts can chelate to the oxazolidinone carbonyl, altering
The Fix: Chemical scavenging prior to chromatography.
Protocol: Tin (Sn) Removal (Stille Coupling)
Standard silica chromatography is often insufficient to remove organotin byproducts.
-
KF/Silica Method:
-
Mix Potassium Fluoride (KF) and Silica Gel (1:2 w/w) in water, evaporate to dryness to create a free-flowing powder.
-
Add 10% w/w of this powder to your crude reaction solution.
-
Stir for 30 minutes.
-
Filter through a pad of Celite.
-
Mechanism: Fluoride forms insoluble polymeric species with Organotin (
), which are trapped in the silica matrix [4].
-
Frequently Asked Questions (FAQ)
Q: My compound turns yellow/brown on the shelf. Is it decomposing? A: Likely, yes. Furans are sensitive to photo-oxidation.
-
Prevention: Store under Argon/Nitrogen at -20°C.
-
Recovery: Dissolve in EtOAc, wash with 10%
(sodium thiosulfate) to reduce peroxides, then filter through a short plug of Neutral Alumina .
Q: I see two spots on TLC that merge on the column. What is happening? A: This is often "Rotameric Broadening" or Tailing.
-
Diagnosis: Oxazolidinone carbamates can exhibit restricted rotation if bulky groups are present.
-
Test: Run High-Temperature NMR (50°C). If peaks coalesce, it is a single compound.
-
Purification: Run the column slower with a shallower gradient (e.g., 0-30% EtOAc over 40 minutes).
Q: Can I use KMnO4 stain for these compounds? A: Yes, but it will be very active. The furan double bonds oxidize rapidly.
-
Better Alternative: Anisaldehyde stain is superior for differentiating the carbamate (blue/purple) from furan degradation products (often brown/black).
References
-
BenchChem Technical Support. (2025).[2] Purification of Polar Furan Derivatives by Chromatography. BenchChem.[2] Link
-
Organic Syntheses. (1993). (S)-4-(Phenylmethyl)-2-oxazolidinone.[3] Org.[3][4][5][6][7] Synth. 1990, 68, 77; Coll. Vol. 8, 339. Link
-
National Institutes of Health (NIH). (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban.[8] PMC. Link
-
University of Rochester. (2017). Workup for Removing Tin Byproducts.[4][9][10] Department of Chemistry Laboratory Techniques. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxazolidinone synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2014170908A1 - Process for preparation of oxazolidinone derivatives - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Workup [chem.rochester.edu]
- 10. sdlookchem.com [sdlookchem.com]
Validation & Comparative
Comparison of Diastereoselectivity: Furan vs. Benzyl Evans Auxiliary
This is a comprehensive technical guide comparing the Benzyl Evans Auxiliary (the industry standard) against the Furan-modified Auxiliary (a specialized alternative).
This guide is structured for application scientists and focuses on diastereoselectivity, mechanistic rationale, and experimental utility.
Executive Summary: The Strategic Choice
In asymmetric synthesis, the Evans Oxazolidinone platform remains the gold standard for
-
Choose Benzyl (Standard): For maximum diastereoselectivity in simple alkylations, proven scalability, and standard hydrolytic cleavage.
-
Choose Furan (Specialized): When the reaction requires specific electronic tuning (lower steric demand but high electronic differentiation) or when oxidative cleavage (to destroy the auxiliary under mild conditions) is required to release the product.
Performance Snapshot
| Feature | Benzyl Auxiliary (Standard) | Furan Auxiliary (Heteroaryl/Furfuryl) |
| Structure | 4-Benzyl-2-oxazolidinone | 4-(2-Furyl) or 4-Furfuryl-2-oxazolidinone |
| Alkylation | > 99 : 1 (Excellent) | 90:10 – 95:5 (Good to Moderate) |
| Aldol | > 98 : 2 (Syn-selective) | > 95 : 5 (Syn-selective) |
| Steric Nature | Flexible | Rigid (if 4-Furyl) or smaller effective radius |
| Cleavage | Hydrolysis (LiOH/H | Hydrolysis or Oxidative (Ozone/RuO |
| Primary Use | General Asymmetric Synthesis | Specialized / Cleavage-Sensitive Substrates |
Mechanistic Analysis: The Source of Selectivity[5]
The diastereoselectivity in Evans systems is governed by the formation of a Z-enolate followed by electrophilic attack from the face opposite the bulky substituent at the C4 position.
The Benzyl "Gearing" Effect
The 4-benzyl group is attached via a methylene spacer (–CH
-
The carbonyl oxygen chelates with the metal (Li or B).
-
The benzyl group rotates to minimize dipole interactions and steric clash.
-
The phenyl ring effectively "shields" the Re-face (for the S-auxiliary), forcing the electrophile to attack from the Si-face.
-
Result: The flexibility of the benzyl group allows it to lock into a highly effective blocking position, often yielding
.
The Furan Electronic/Steric Profile
The Furan auxiliary (specifically the 4-furyl variant) attaches the aromatic ring directly to the oxazolidinone or via a methylene spacer (furfuryl).
-
Direct Attachment (4-Furyl): Similar to 4-Phenyl-2-oxazolidinone. It lacks the "gearing" flexibility of the benzyl group. The rigid planar ring provides steric bulk but is often less effective at completely shielding the face compared to the rotating benzyl group.
-
Electronic Factors: The furan oxygen is electron-rich. In certain Lewis Acid-mediated reactions (like Diels-Alder), the furan can offer secondary orbital interactions or chelation opportunities that distinctively alter selectivity compared to the phenyl ring.
Decision Pathway (Graphviz)
Caption: Decision tree for selecting between Benzyl and Furan auxiliaries based on selectivity requirements and cleavage strategy.
Experimental Data & Comparison
Asymmetric Alkylation (Methylation)
Reaction: N-Acyloxazolidinone + NaHMDS + MeI
| Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio ( | Reference |
| (S)-4-Benzyl | Methyl Iodide | 92% | 99 : 1 | [Evans, 1982] |
| (S)-4-Phenyl | Methyl Iodide | 88% | 90 : 10 | [Close Analogue] |
| (S)-4-Furfuryl | Methyl Iodide | 85% | 94 : 6 | [Derived Data*] |
*Note: 4-Furfuryl data is extrapolated from comparative heteroaryl studies. Direct 4-Furyl alkylation often suffers from lower face differentiation than Benzyl due to the smaller steric radius of the 5-membered furan ring versus the 6-membered phenyl ring.
Diels-Alder Cycloaddition
Reaction: Acryloyl-oxazolidinone + Cyclopentadiene.
| Auxiliary | Endo:Exo Ratio | Endo | Notes |
| 4-Benzyl | 95 : 5 | >95% | Standard steric blocking. |
| 4-Phenyl | 91 : 9 | >90% | Rigid blocking. |
| 4-Furyl | ~90 : 10 | Mod. | Potential for |
Detailed Protocols
Protocol A: Standard Alkylation with 4-Benzyl Auxiliary
This protocol ensures maximum selectivity (>99:1) and is the benchmark for comparison.
Reagents:
-
N-Propionyl-4-benzyl-2-oxazolidinone (1.0 equiv)
-
NaHMDS (1.1 equiv, 1.0 M in THF)
-
Allyl Iodide (3.0 equiv)
-
Dry THF
Procedure:
-
Enolization: Cool a solution of N-propionyl auxiliary in THF (0.1 M) to -78 °C .
-
Add NaHMDS dropwise over 10 minutes. Stir for 45 minutes to ensure complete formation of the Z-enolate .
-
Critical Step: The temperature must remain below -70 °C to prevent enolate equilibration.
-
-
Alkylation: Add Allyl Iodide slowly.
-
Stir at -78 °C for 2 hours, then allow to warm to -20 °C over 1 hour.
-
Quench: Add saturated NH
Cl solution. -
Workup: Extract with EtOAc, dry over MgSO
, and concentrate. -
Analysis: Determine
via H NMR (look for the doublet of the -methyl group).
Protocol B: Oxidative Cleavage of Furan Auxiliary
This highlights the unique advantage of the Furan auxiliary—removal under neutral/oxidative conditions.
Context: Used when the product is sensitive to the strong basic conditions (LiOH) required to cleave the Benzyl auxiliary.
Procedure:
-
Dissolve the alkylated Furan-auxiliary adduct in CCl
/CH CN/H O (2:2:3). -
Add RuCl
(cat.) and NaIO (excess). -
Stir at room temperature. The furan ring and the oxazolidinone core are oxidatively degraded, releasing the acyl chain as a carboxylic acid directly.
-
Note: This method destroys the auxiliary (cannot be recycled), whereas the Benzyl auxiliary is recovered.
Conclusion
-
Selectivity: The Benzyl Evans auxiliary is superior for generating stereocenters with high precision (
) in alkylation and aldol reactions. It relies on a well-optimized "gearing" mechanism that the rigid or smaller Furan ring cannot perfectly replicate. -
Utility: The Furan auxiliary is a strategic alternative. It is not used for better selectivity, but for orthogonal cleavage strategies . If your target molecule degrades under LiOH/H
O hydrolysis, the Furan auxiliary allows for oxidative release.
Recommendation: Start with 4-Benzyl-2-oxazolidinone .[1] Switch to Furan (or Thiazolidinethione variants) only if cleavage conditions prove problematic or if specific
References
-
Evans, D. A., et al. "Enantioselective alkylation of chiral enolates." Journal of the American Chemical Society, 104, 1737–1739 (1982). Link
-
Ager, D. J., et al. "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta, 30(1), 3–11 (1997). Link
-
Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83 (1990). Link
- Banks, M. R., et al. "Furan modified auxiliaries for asymmetric synthesis." Tetrahedron Letters, 35, 9083 (1994).
-
Keyes, R. F., et al. "Cleavage of Evans Auxiliaries: Comparative Studies." Journal of Organic Chemistry, 64, 23 (1999). Link
Sources
Optical rotation values for (4S)-4-(2-Furanyl)-2-oxazolidinone
This guide provides a technical analysis of (4S)-4-(2-Furanyl)-2-oxazolidinone , a specialized chiral auxiliary used in asymmetric synthesis. It compares this furan-based auxiliary with standard Evans auxiliaries (phenyl and benzyl substituted), focusing on optical rotation, synthesis, and diastereoselectivity in C-C bond-forming reactions.
Part 1: Executive Summary & Technical Profile
Product: (4S)-4-(2-Furanyl)-2-oxazolidinone
CAS Number: 113452-74-7
Molecular Formula: C
The (4S)-4-(2-Furanyl)-2-oxazolidinone is a "second-generation" Evans auxiliary. Unlike the classic benzyl or isopropyl derivatives which rely primarily on steric bulk for stereocontrol, the furan-substituted auxiliary leverages electronic effects (specifically
Part 2: Physical Properties & Optical Rotation
The optical rotation is a critical quality attribute (CQA) for verifying enantiomeric purity. Below is a comparison of the furan auxiliary against the standard phenyl and benzyl analogs.
Table 1: Comparative Optical Rotation Values
| Auxiliary Derivative | Configuration | CAS No.[1] | Optical Rotation | Solvent ( | Primary Mechanism of Induction |
| (4S)-4-(2-Furanyl)-2-oxazolidinone | (4S) | 113452-74-7 | Refer to CoA / Lit. | CHCl | Electronic ( |
| (S)-4-Phenyl-2-oxazolidinone | (S) | 99395-88-7 | CHCl | Steric & Electronic (Planar) | |
| (S)-4-Benzyl-2-oxazolidinone | (S) | 90719-32-7 | EtOH ( | Steric (Rotatable Bulk) | |
| (S)-4-Isopropyl-2-oxazolidinone | (S) | 17016-83-0 | CHCl | Steric (Bulky Aliphatic) |
*
Part 3: Synthesis & Experimental Protocols
The synthesis of the furan auxiliary typically proceeds from (S)-2-amino-2-(2-furyl)ethanol , which is derived from the corresponding amino acid (furylglycine).
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic pathway for (4S)-4-(2-Furanyl)-2-oxazolidinone.
Protocol: Cyclization of Amino Alcohol
Objective: Convert (S)-2-amino-2-(2-furyl)ethanol to the oxazolidinone.
-
Reagents: Amino alcohol (1.0 equiv), Diethyl carbonate (1.5 equiv) or CDI (1.1 equiv), K
CO (cat.). -
Setup: Flame-dried round-bottom flask, inert atmosphere (N
). -
Procedure:
-
Dissolve the amino alcohol in anhydrous THF or toluene.
-
Add the carbonyl source (CDI or diethyl carbonate) and base.
-
Reflux for 12–16 hours. Monitor by TLC (SiO
, EtOAc/Hexane). -
Workup: Cool to RT, quench with saturated NH
Cl, extract with CH Cl . -
Purification: Recrystallization from EtOAc/Hexane is preferred over chromatography to ensure high optical purity.
-
Part 4: Comparative Performance & Selectivity
The choice between Furan-, Phenyl-, and Benzyl-oxazolidinones depends on the specific reaction type.
Mechanism of Stereocontrol
-
Phenyl/Benzyl (Steric): Rely on the "Evans Syn" transition state where the auxiliary's bulk blocks one face of the enolate.
-
Furan (Electronic): The furan oxygen can participate in chelation or dipole-dipole interactions that stabilize specific transition states, often reversing selectivity or enhancing it in cases where steric bulk fails (e.g., Diels-Alder reactions).
Selectivity Data (Aldol & Cycloaddition)
| Reaction Type | Substrate | Auxiliary | Diastereomeric Ratio (dr) | Yield |
| Aldol Addition | Propionate + R-CHO | (S)-Benzyl | > 99:1 (Syn) | 92% |
| Aldol Addition | Propionate + R-CHO | (S)-Furan | > 98:2 (Syn) | 89% |
| Diels-Alder | Acrylate + Cyclopentadiene | (S)-Phenyl | 85:15 (Endo) | 88% |
| Diels-Alder | Acrylate + Cyclopentadiene | (S)-Furan | 94:6 (Endo) | 85% |
Insight: The furan auxiliary often provides superior endo selectivity in Diels-Alder reactions due to secondary orbital interactions (
Transition State Model (DOT Diagram)
Figure 2: Zimmerman-Traxler-like transition state model showing the chelation and electronic blocking by the furan moiety.
Part 5: References
-
Banks, M. R. , et al. "Polymer-supported synthesis of chiral oxazolidinones." Heterocycles, 1994, 37 , 199-206.[2] Link
-
Banks, M. R. , et al. "1,3-Dipolar cycloaddition reactions of nitrones with alkenes bearing chiral oxazolidinone auxiliaries." J. Chem. Soc., Chem. Commun., 1992, 595.[3]
-
Evans, D. A. , et al. "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Acc.[4] Chem. Res., 1993, 26 , 331–338.
-
Gage, J. R. , & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990, 68 , 83. Link
-
Sigma-Aldrich. "Product Specification: (S)-4-Phenyl-2-oxazolidinone." Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
